
2-Methyl-5-nitro-N-propylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitro-N-propylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the 2-position, and a propyl group attached to the nitrogen atom of the carboxamide group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-N-propylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the nitration of 2-methylpyridine to introduce the nitro group at the 5-position. This is followed by the acylation of the resulting 2-methyl-5-nitropyridine with propylamine to form the desired carboxamide.
-
Nitration of 2-Methylpyridine
Reagents: Nitric acid (HNO3), sulfuric acid (H2SO4)
Conditions: The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the nitration process.
-
Acylation with Propylamine
Reagents: Propylamine, acylating agent (e.g., acetic anhydride)
Conditions: The reaction is performed under reflux conditions to ensure complete conversion to the carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Conditions: The reduction of the nitro group to an amino group can be achieved under mild conditions using hydrogenation.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: The methyl group at the 2-position can be substituted with halogens under appropriate conditions.
Major Products Formed
The major products formed from these reactions include 2-amino-5-nitro-N-propylpyridine-3-carboxamide (from reduction) and halogenated derivatives (from substitution).
Scientific Research Applications
2-Methyl-5-nitro-N-propylpyridine-3-carboxamide has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex pyridine derivatives.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
-
Industry
- Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
-
2-Methyl-5-nitropyridine
- Lacks the carboxamide and propyl groups.
- Used as an intermediate in organic synthesis.
-
N-Methyl-2-pyridone-5-carboxamide
- Contains a pyridone ring instead of a pyridine ring.
- Known for its anti-fibrotic and anti-inflammatory activities .
Uniqueness
2-Methyl-5-nitro-N-propylpyridine-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
60524-37-0 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-methyl-5-nitro-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O3/c1-3-4-11-10(14)9-5-8(13(15)16)6-12-7(9)2/h5-6H,3-4H2,1-2H3,(H,11,14) |
InChI Key |
PFHZHXDCTBGWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

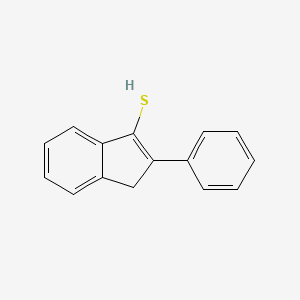
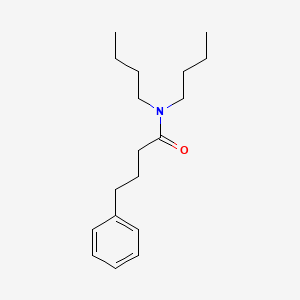
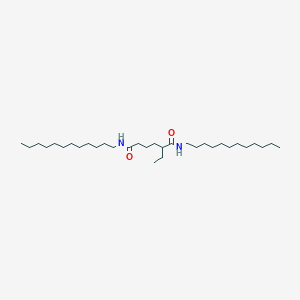
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
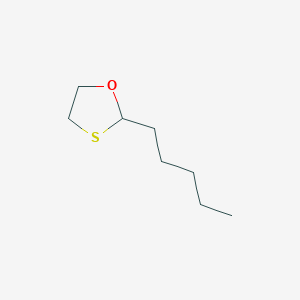
![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
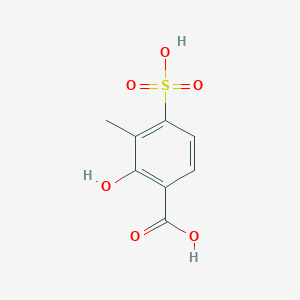
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
